molecular formula C12H11Cl2N3O2S B6035789 N-(3,4-dichlorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

N-(3,4-dichlorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B6035789
M. Wt: 332.2 g/mol
InChI Key: BXDNVKUWFCIDBW-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a synthetic thiazine carboxamide derivative characterized by a 3,4-dichlorophenyl substituent and a methylamino group on the thiazine ring. The 3,4-dichlorophenyl moiety is notable in opioid receptor ligands (e.g., U50,488, a κ-opioid receptor agonist) and agrochemicals, hinting at dual therapeutic and pesticidal relevance .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-methylimino-4-oxo-1,3-thiazinane-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2S/c1-15-12-17-10(18)5-9(20-12)11(19)16-6-2-3-7(13)8(14)4-6/h2-4,9H,5H2,1H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDNVKUWFCIDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1NC(=O)CC(S1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Modifications

The compound’s thiazine carboxamide core differentiates it from esters (e.g., benzoylprop-ethyl) and opioid ligands (e.g., U50,488). Key analogs include:

Compound Name Substituents on Thiazine/Phenyl Rings Molecular Weight Potential Applications
N-(3,4-Dichlorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide 3,4-dichlorophenyl, methylamino Not reported Hypothesized CNS/pesticidal
2-Amino-N-(3,4-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide (CAS 377064-56-7) 3,4-dimethoxyphenyl, amino 309.34 Research chemical (unspecified)
N-(4-Chlorophenyl)-2-(4-methoxyanilino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide 4-chlorophenyl, 4-methoxyanilino Not reported Unknown
N-(4-Fluorophenyl)-2-{2-[(furan-2-yl)methylidene]hydrazinyl}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide 4-fluorophenyl, furan-hydrazinyl Not reported Screening candidate

Key Observations :

  • Halogen vs.
  • Methylamino vs. Anilino: The methylamino group may confer greater metabolic stability than the bulkier 4-methoxyanilino group in N-(4-chlorophenyl)-2-(4-methoxyanilino)-...carboxamide .

Functional Analogues in Other Chemical Classes

  • Opioid Ligands: U50,488 shares the 3,4-dichlorophenyl group but employs a cyclohexyl acetamide scaffold. This structural divergence likely shifts receptor selectivity (e.g., κOR agonism in U50,488 vs. unknown targets for the thiazine carboxamide) .
  • Pesticides : Benzoylprop-ethyl (ethyl N-benzoyl-N-(3,4-dichlorophenyl)-DL-alanine) utilizes a dichlorophenyl group but lacks the thiazine ring, suggesting distinct modes of action in agrochemical applications .

Hypothetical Pharmacological and Physicochemical Profiles

While direct activity data for the target compound is unavailable, inferences can be drawn from structural analogs:

  • Receptor Binding : The dichlorophenyl group may facilitate interactions with hydrophobic pockets in opioid or other CNS receptors, akin to U50,488 .
  • Solubility and Bioavailability: The methylamino group could improve solubility relative to purely aromatic substituents (e.g., 4-methoxyanilino), though chloro groups may counterbalance this by increasing logP .

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